molecular formula C8H6ClF3O B1359293 2-Chloro-4-methoxy-1-(trifluoromethyl)benzene CAS No. 1214346-03-8

2-Chloro-4-methoxy-1-(trifluoromethyl)benzene

Cat. No.: B1359293
CAS No.: 1214346-03-8
M. Wt: 210.58 g/mol
InChI Key: LORORRDOJJNXKY-UHFFFAOYSA-N
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Description

2-Chloro-4-methoxy-1-(trifluoromethyl)benzene: is an organic compound with the molecular formula C8H6ClF3O It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a methoxy group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-methoxy-1-(trifluoromethyl)benzene can be achieved through several methods. One common approach involves the reaction of 2-chloro-4-methoxybenzaldehyde with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further improve the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-methoxy-1-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 2-Chloro-4-methoxy-1-(trifluoromethyl)benzene is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It is used in the development of new drugs and therapeutic agents due to its unique chemical structure and reactivity .

Industry: The compound finds applications in the production of agrochemicals, dyes, and other industrial chemicals. Its trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability, making it valuable in various industrial processes .

Mechanism of Action

The mechanism of action of 2-Chloro-4-methoxy-1-(trifluoromethyl)benzene depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The trifluoromethyl group can enhance the binding affinity and selectivity of the compound towards its target, leading to improved pharmacological effects .

Comparison with Similar Compounds

    4-Chloro-2-methoxy-1-(trifluoromethyl)benzene: Similar in structure but with different substitution patterns.

    2-Chloro-4-fluoro-1-(trifluoromethyl)benzene: Contains a fluorine atom instead of a methoxy group.

    3-Chloro-4-fluoro-1-(trifluoromethyl)benzene: Another derivative with different substitution patterns

Uniqueness: 2-Chloro-4-methoxy-1-(trifluoromethyl)benzene is unique due to the presence of both a methoxy group and a trifluoromethyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which are valuable in various applications .

Properties

IUPAC Name

2-chloro-4-methoxy-1-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3O/c1-13-5-2-3-6(7(9)4-5)8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LORORRDOJJNXKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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